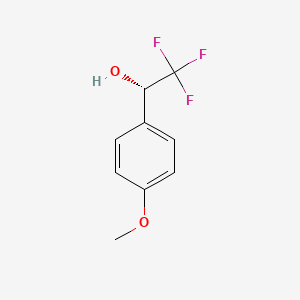
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H9F3O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reduction reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of different alcohol derivatives.
Substitution Products: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-(4-Methoxyphenyl)ethanol: Lacks the trifluoromethyl group, making it less lipophilic.
2-(4-Methoxyphenyl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9F3O2 |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3/t8-/m0/s1 |
Clave InChI |
MCAYQVHHKRKRLD-QMMMGPOBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















